Aspyrone

Description

Historical Context of Aspyrone Discovery and its Significance in Natural Product Chemistry

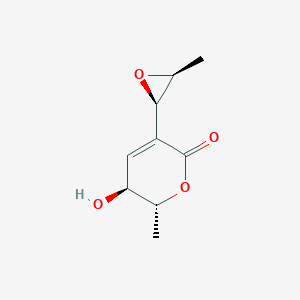

The study of natural products has historically been a crucial avenue for discovering compounds with various biological activities and unique chemical structures. openaccessjournals.comopenaccessjournals.comscirp.org this compound, a fungal metabolite, was isolated from Aspergillus melleus. nih.gov Its discovery is part of the ongoing exploration of secondary metabolites produced by microorganisms, which have proven to be a rich source of lead compounds in various fields. openaccessjournals.comscirp.org The significance of this compound in natural product chemistry lies in its distinct chemical structure, a 2-pyranone derivative with an epoxide and hydroxyl and methyl groups, which contributes to the known structural diversity of fungal metabolites. nih.gov

Fungal Origin and Taxonomic Distribution of this compound Producers

This compound is primarily known as a fungal metabolite. It has been isolated from several species within the Aspergillus genus, notably Aspergillus melleus and Aspergillus ochraceus. nih.govjst.go.jp Beyond Aspergillus, this compound derivatives, such as chlorohydroaspyrones A and B, have also been reported from marine-derived fungi like Exophiala sp.. jst.go.jp This indicates a taxonomic distribution of this compound production across different fungal genera and environments.

Here is a table summarizing the reported fungal producers of this compound and its derivatives:

| Fungal Species | Environment/Origin | Notes | Source |

| Aspergillus melleus | Not specified | Producer of this compound | nih.govjst.go.jp |

| Aspergillus ochraceus | Marine-derived | Producer of this compound conjugates | researchgate.net |

| Exophiala sp. | Marine-derived | Producer of Chlorohydrothis compound derivatives | jst.go.jp |

| Aspergillus ostianus | Marine-derived | Producer of deoxythis compound derivative | jst.go.jp |

Classification within Polyketide Metabolites and Biosynthetic Origin Hypotheses

This compound is classified as a polyketide. nih.gov Polyketides are a large and structurally diverse group of secondary metabolites synthesized by polyketide synthases (PKSs). nih.govwikipedia.org Their biosynthesis involves the stepwise condensation of starter units (typically acetyl-CoA) and extender units (malonyl-CoA or methylmalonyl-CoA). wikipedia.org

Studies involving the incorporation of isotopically labeled precursors, such as [1-13C, 18O2] acetate (B1210297) and 18O2 gas, into this compound by cultures of Aspergillus melleus have provided insights into its biosynthetic pathway. These studies have helped establish the origins of the oxygen atoms in the this compound molecule. researchgate.net The proposed biosynthetic pathway suggests the involvement of epoxide-mediated rearrangement and ring closure reactions. researchgate.net This aligns with the general understanding of polyketide biosynthesis, which often involves complex enzymatic transformations following the initial chain elongation. nih.govwikipedia.orgresearchgate.net The biosynthesis of polyketides in Aspergillus species is catalyzed by multi-domain type I polyketide synthases. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAULRNMJFUWRP-HETMPLHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C=C(C(=O)O1)C2C(O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169737 | |

| Record name | Aspyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17398-00-4 | |

| Record name | Aspyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Aspyrone Biosynthesis

Polyketide Biosynthetic Pathway Delineation

Early studies utilizing isotopic labeling experiments were crucial in establishing the polyketide nature of aspyrone biosynthesis and tracing the fate of precursor atoms.

Precursor Incorporation Studies (e.g., Acetate (B1210297) Units)

Incorporation studies using 14C-labelled acetates and malonate confirmed the polyketide origin of this compound, indicating that its carbon skeleton is built from five C2 units, with the loss of one carboxyl-derived carbon. rsc.orgrsc.org Specifically, five carbons are derived from the methyl group of acetate, and the remaining four originate from the carboxy group. rsc.org Studies with deuterium-labelled compounds and 2H NMR spectroscopy demonstrated that a C10 acid, (4E,6E,8E)-3-hydroxydeca-4,6,8-trienoic acid, is incorporated intact into this compound in Aspergillus melleus cultures. rsc.org Further 13C NMR investigations using 13C-labelled acetates established the labeling pattern and supported a pentaketide (B10854585) pathway. semanticscholar.org The use of doubly labeled 1,2-13C-acetate provided clearer insights into the pathway, showing vicinal 1,2 coupling between specific carbon pairs. semanticscholar.org Relative enrichment levels of carbons in 1,2-13C-acetate labeled this compound, determined by comparing relative signal intensities, showed uniform enrichment across all nine this compound carbons, supporting the simultaneous incorporation of five acetic acid units into a linear pentaketide precursor. semanticscholar.org

| Precursor Type | Labeling Strategy | Key Findings | Source(s) |

| 14C-Acetate & Malonate | 14C labeling | Confirmed polyketide origin, 5 carbons from methyl, 4 from carboxyl. | rsc.org |

| Deuterium-labelled | 2H NMR spectroscopy | Incorporation of (4E,6E,8E)-3-hydroxydeca-4,6,8-trienoic acid (C10 acid). | rsc.org |

| 13C-Acetate | 13C NMR spectroscopy | Established labeling pattern, supported pentaketide pathway. | semanticscholar.org |

| 1,2-13C-Acetate | Doubly labeled, 13C NMR spectroscopy | Showed vicinal coupling, uniform enrichment of nine carbons. | semanticscholar.org |

Identification of Pivotal Intermediates (e.g., C10 linear precursor, C9-diepoxide)

The biosynthesis involves key intermediates, including a linear C10 precursor and a C9-diepoxide. The linear C10 intermediate is proposed to be built by the repeated head-to-tail condensation of acetate units on a PKS system. rsc.org Evidence suggests that a C9-diepoxide is a late intermediate in the second phase of the pathway, following the formation of the linear skeleton. rsc.org Chemical complementation studies with an aomsas knockout mutant of A. westerdijkiae revealed that this compound and a diepoxide play intermediate roles in the biosynthesis of related compounds like asperlactone (B158665) and isoasperlactone. ebi.ac.uk

Epoxide-Mediated Rearrangement and Ring Closure Mechanisms

A crucial step in this compound biosynthesis involves epoxide-mediated rearrangement and ring closure reactions. researchgate.netrsc.org The proposed biosynthetic pathway involves the decarboxylation and rearrangement of a linear pentaketide intermediate. researchgate.net This rearrangement is thought to involve an epoxide group, which is formed in the later stages of the pathway and whose rearrangement leads to an aldehyde group. rsc.org Incorporation studies with 18O-labelled acetate and 18O2 gas established the origins of the oxygen atoms and supported a pathway involving epoxide-mediated rearrangement and ring closure. researchgate.netrsc.org Alternative ring openings of an epoxide by a carboxy group have been discussed in the context of the stereochemical relationships between this compound and related metabolites like asperlactone. researchgate.net

Stereochemical Course of Biosynthetic Transformations

The stereochemistry of this compound is a critical aspect of its biosynthesis. This compound has been determined to have the (5S,6R,8S,9S) configuration. researchgate.netmdpi.com Incorporation studies with deuterium-labelled hydroxyacyl intermediates of the tri- and tetra-ketide stages in Aspergillus melleus showed that only the (S)-isomer is incorporated intact into this compound, suggesting specific stereochemical control during chain extension. rsc.org The stereochemistry of the dehydration of the diketide intermediate, 3-hydroxybutanoic acid, has been established as a syn elimination mechanism, which is consistent with the stereochemistry observed in fatty acid biosynthesis and suggests a possible evolutionary link for the this compound PKS.

Genetic and Enzymatic Basis of this compound Formation

The biosynthesis of this compound is catalyzed by a polyketide synthase (PKS) system, which is responsible for assembling the initial carbon chain.

Polyketide Synthase (PKS) System Characterization

This compound biosynthesis is initiated by a polyketide synthase (PKS) system. rsc.orgjst.go.jpacs.org This enzyme system is responsible for the head-to-tail condensation of acetate units to form the linear polyketide precursor. rsc.org Evidence for enzyme-bound intermediates on the this compound PKS has been obtained from incorporation studies using N-acetylcysteamine thioesters in intact cells of Aspergillus melleus. jst.go.jp These studies have shown that the enzyme-bound intermediates generated in the first two steps of the chain extension cycle catalyzed by the this compound PKS are thioesters of acetoacetic acid and (R)-3-hydroxybutyric acid. rsc.org The this compound PKS is likely a single set of enzymes responsible for all chain extension cycles in this compound biosynthesis. A polyketide synthase gene, "aomsas", has been cloned in Aspergillus westerdijkiae, and its expression was found to be associated with the biosynthesis of isoasperlactone and asperlactone, co-metabolites structurally related to this compound. ebi.ac.ukebi.ac.uk The predicted amino acid sequence of aomsas shows identity with other methylsalicylic acid synthase genes. ebi.ac.uk

| Enzyme System | Role in Biosynthesis | Key Findings | Source(s) |

| This compound PKS | Catalyzes condensation of acetate units; forms linear chain | Evidence for enzyme-bound intermediates (acetoacetic acid and (R)-3-hydroxybutyric acid thioesters). rsc.org | rsc.orgjst.go.jpacs.org |

| aomsas gene | Associated with biosynthesis of related metabolites | Cloned in A. westerdijkiae, shows identity with methylsalicylic acid synthases. ebi.ac.ukebi.ac.uk | ebi.ac.ukebi.ac.uk |

Role of Specific Enzymes in Post-PKS Modifications (e.g., Epoxide Hydrolases)

Following the assembly of the polyketide chain by the PKS, a series of enzymatic modifications are crucial for the formation of the final this compound structure. These post-PKS modifications involve various enzymatic reactions, including rearrangements and ring closures. researchgate.net

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxide rings, converting them to corresponding 1,2-diols. ucanr.edufrontiersin.orgnih.gov While the specific epoxide hydrolases involved directly in this compound biosynthesis are not explicitly detailed in the provided snippets, the presence of an epoxide group in the this compound structure nih.govebi.ac.uk and the mention of epoxide-mediated rearrangement and ring closure reactions in the biosynthetic pathway researchgate.netrsc.org strongly suggest a role for enzymes capable of acting on epoxide intermediates.

Research on the biosynthesis of related compounds like asperlactone and isoasperlactone, which are co-metabolites of this compound and also contain epoxide groups, indicates that these metabolites derive from a common intermediate that undergoes post-PKS modifications. researchgate.net The proposed pathways for this compound often involve epoxide intermediates that undergo rearrangement and ring closure reactions to form the characteristic pyranone ring and the epoxide moiety present in the final product. rsc.orgresearchgate.netrsc.org

While the precise enzymatic steps and the specific epoxide hydrolases involved in this compound biosynthesis require further detailed elucidation, the nature of the pathway intermediates and the final product structure highlight the likely involvement of enzymes with epoxide-modifying activity in the later stages of this compound formation.

Environmental and Cultivation Factors Modulating Biosynthesis

The production of secondary metabolites, including this compound, by fungi is significantly influenced by environmental and cultivation factors. nih.govmaxapress.comscispace.comnih.govuniroma1.it These factors can modulate the expression of biosynthetic genes and the activity of enzymes involved in the pathway, thereby affecting the yield and profile of the produced compounds. nih.govmdpi.com

Studies on Aspergillus species, including those that produce this compound or related metabolites, have demonstrated the impact of altering cultivation conditions. For instance, changing cultivation conditions for A. ochraceus, a known producer of this compound co-metabolites, resulted in the production of numerous additional metabolites not observed under standard conditions. nih.gov This highlights the potential for environmental cues to activate silent biosynthetic gene clusters. nih.gov

Key environmental factors known to influence fungal secondary metabolism include:

Media Composition: The specific nutrients available in the culture medium, including carbon and nitrogen sources, can significantly impact the production of secondary metabolites. scispace.commdpi.com Different media compositions can lead to variations in the types and quantities of compounds produced. scispace.com

Temperature: Temperature is a critical factor affecting enzyme activity and metabolic pathways involved in biosynthesis. maxapress.com Optimal temperatures exist for the growth of fungi and the production of specific metabolites. microbialtec.com

Light: Light intensity and quality can influence secondary metabolite synthesis in various organisms, including fungi. maxapress.comnih.govuniroma1.itmdpi.com

Aeration and Oxygen Availability: The level of aeration and oxygen availability in the culture can affect fungal growth and metabolic processes, including those leading to secondary metabolite production.

pH: The pH of the culture medium can influence enzyme activity and the stability of metabolites.

Cultivation Time: The duration of the cultivation period can affect the accumulation of secondary metabolites, which are often produced during specific growth phases. scispace.com

Research indicates that manipulating these factors can be a strategy to optimize the production of desired compounds or to induce the expression of otherwise silent biosynthetic pathways. nih.govscispace.commdpi.com While specific data detailing the precise impact of each environmental factor on this compound production is not extensively provided in the search results, the general principles of fungal secondary metabolism regulation by environmental and cultivation parameters are well-established and applicable to this compound biosynthesis in Aspergillus species. nih.govmaxapress.comscispace.comnih.govuniroma1.itmdpi.com

Interactive Data Tables (Simulated)

Below are simulated interactive data tables based on information found in the search results. In a real interactive format, users might be able to sort, filter, or expand these tables.

Table 1: this compound Biosynthesis - Key Intermediates and Precursors

| Precursor/Intermediate | Origin/Description | Evidence | Source(s) |

| Acetate (C2 units) | Building blocks of carbon skeleton | Isotopic labeling studies ([1-14C], [2-14C]) | rsc.orgsemanticscholar.org |

| Linear C10 precursor | Assembled by PKS | Proposed pathway intermediate | rsc.org |

| (4E,6E,8E)-3-hydroxydeca-4,6,8-trienoic acid | C10 acid intermediate released by PKS | Intact incorporation studies (Deuterium NMR) | rsc.org |

| C9-diepoxide | Late intermediate in one proposed pathway | Evidence presented in previous work | rsc.org |

| Linear pentaketide unit | Undergoes carbon skeleton rearrangement | 13C-acetate labeling patterns | semanticscholar.org |

| Aldehyde intermediate | Proposed intermediate in a pathway involving epoxide rearrangement | Supported by current work | rsc.org |

Table 2: Fungal Species Associated with this compound Production

| Fungal Species | Association with this compound | Source(s) |

| Aspergillus melleus | Primary producer of this compound | nih.govtandfonline.com |

| Aspergillus ochraceus | Produces this compound co-metabolites, including this compound derivatives | nih.govnih.gov |

Table 3: Environmental and Cultivation Factors Influencing Fungal Secondary Metabolism (General)

| Factor | Potential Impact on Secondary Metabolite Production | Source(s) |

| Media Composition | Affects yield and profile of metabolites | scispace.commdpi.com |

| Temperature | Influences enzyme activity and metabolic pathways | maxapress.commicrobialtec.com |

| Light | Can influence synthesis | maxapress.comnih.govuniroma1.itmdpi.com |

| Aeration | Affects growth and metabolic processes | Not explicitly cited |

| pH | Influences enzyme activity and metabolite stability | Not explicitly cited |

| Cultivation Time | Affects metabolite accumulation | scispace.com |

Total Synthesis Strategies of Aspyrone and Its Analogs

Retrosynthetic Analyses and Key Synthetic Disconnections

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex molecules like aspyrone, involving the stepwise deconstruction of the target molecule into simpler, readily available starting materials through a series of hypothetical "transforms" or disconnections. wikipedia.org This process helps in identifying key intermediates and strategic bond disconnections that can simplify the synthetic route. wikipedia.org For this compound, retrosynthetic strategies typically focus on breaking down the dihydropyranone ring and the side chain containing the epoxide. Common disconnections might involve:

Cleavage of bonds within the dihydropyranone ring to reveal acyclic or simpler cyclic precursors.

Disconnection of the side chain from the dihydropyranone core.

Retroning the epoxide moiety to a precursor alkene or carbonyl compound.

The choice of key disconnections is guided by the availability of starting materials, the potential for stereochemical control, and the efficiency of the forward synthetic steps. Different retrosynthetic pathways can lead to diverse synthetic strategies, each with its own advantages and challenges. wikipedia.org

Chiral Synthesis Approaches to this compound

Given that this compound possesses multiple stereocenters, chiral synthesis approaches are essential to obtain the natural product in its enantiomerically pure form. Asymmetric synthesis aims to produce chiral compounds enriched in one enantiomer. ethz.ch This can be achieved through various methods, including the use of chiral starting materials (chiral pool), chiral reagents, chiral auxiliaries, or asymmetric catalysis. ethz.chchiralpedia.com

Stereoselective Formation of Dihydropyranone Core and Epoxide Moiety

The stereoselective construction of the dihydropyranone core and the epoxide moiety are critical steps in the chiral synthesis of this compound. Stereoselective reactions favor the formation of one stereoisomer over others. ethz.ch

Dihydropyranone Core: The formation of the dihydropyranone ring often involves cyclization reactions that must be controlled to establish the correct relative and absolute stereochemistry at the ring carbons. Various methodologies, such as intramolecular cyclizations or cycloaddition reactions, can be employed, with careful selection of reagents and conditions to ensure high stereoselectivity.

Epoxide Moiety: The epoxide moiety in this compound is another key stereogenic feature. Stereoselective epoxidation of a precursor alkene is a common strategy for its formation. Chiral catalysts or auxiliaries are often used to induce enantioselectivity in the epoxidation reaction, leading to the desired epoxide stereoisomer. researchgate.netorganic-chemistry.org Regioselective ring opening of epoxides can also be a key step in introducing functionality with control over stereochemistry. mdpi.com

Application of Chiral Pool Precursors

The chiral pool strategy utilizes readily available, naturally occurring enantiopure compounds, such as sugars or amino acids, as starting materials for the synthesis of complex chiral molecules. ethz.chwikipedia.orgmdpi.com These precursors already possess defined stereocenters, which can be carried through the synthetic route to establish the stereochemistry in the target molecule. wikipedia.org The use of chiral pool precursors can simplify the synthesis by reducing the need for de novo asymmetric induction in certain parts of the molecule. This approach is particularly advantageous when the structure of the target molecule bears resemblance to readily available chiral natural products. wikipedia.org While specific details on the application of chiral pool precursors directly to this compound synthesis were not extensively found in the search results, the principle of using such materials for constructing chiral centers is a well-established method in asymmetric synthesis of natural products and their analogs. chiralpedia.commdpi.comrsc.orgresearchgate.net

Development of Novel Synthetic Methods for this compound Scaffold Construction

The complexity of the this compound scaffold has spurred the development of novel synthetic methods. Researchers continuously seek new reactions and strategies to efficiently and selectively construct the dihydropyranone ring and install the required functional groups and stereocenters. chiralpedia.comwikipedia.orgscispace.com This includes the development of new catalytic methods, mpg.denih.gov innovative cyclization strategies, 20.210.105 and improved methods for stereoselective transformations like epoxidation organic-chemistry.org and epoxide opening. mdpi.com The pursuit of this compound synthesis, like that of other complex natural products, often pushes the boundaries of existing synthetic methodologies and leads to the discovery of new chemical transformations applicable to a wider range of targets. beilstein-journals.orgub.edu While the searches did not yield specific "novel methods developed solely for this compound," the general efforts in developing novel synthetic methods for complex scaffolds are highly relevant to this compound synthesis. nih.govnih.govwhiterose.ac.uk

Control of Absolute and Relative Stereochemistry in Synthetic Routes

Precise control over both absolute and relative stereochemistry is paramount in the synthesis of this compound due to its multiple chiral centers. ethz.chnih.govox.ac.uk

Absolute Stereochemistry: This refers to the three-dimensional arrangement of atoms at a chiral center. ox.ac.uk Establishing the correct absolute configuration is essential to synthesize the biologically active enantiomer of this compound. Methods for controlling absolute stereochemistry include using chiral starting materials, chiral reagents, chiral auxiliaries, or enantioselective catalysis. ethz.chchiralpedia.com

Relative Stereochemistry: This describes the spatial relationship between different stereocenters within a molecule. ox.ac.uk Controlling relative stereochemistry is crucial for forming the correct diastereomer of this compound. Diastereoselective reactions, which favor the formation of one diastereomer over others, are employed for this purpose. nih.govwikipedia.org

Achieving high levels of both enantioselectivity and diastereoselectivity is a significant challenge in this compound synthesis. nih.gov Strategies such as careful control of reaction conditions, the use of directing groups, and the design of rigid transition states are employed to influence the stereochemical outcome of key transformations. nih.govwikipedia.orgprinceton.edu The determination of absolute and relative stereochemistry in synthetic products is typically achieved through spectroscopic methods, such as NMR, and X-ray crystallography. ox.ac.ukkuleuven.benih.gov

Biological Activities and Molecular Mechanisms of Aspyrone and Its Derivatives

Antimicrobial Spectrum and Efficacy

Aspyrone exhibits a broad spectrum of antimicrobial activities, demonstrating efficacy against various bacteria and fungi. caymanchem.comresearchgate.net Studies have evaluated its activity against a panel of bacterial and fungal strains. caymanchem.com

Antibacterial Activity (e.g., against Staphylococcus aureus, Pseudomonas aeruginosa)

This compound has shown antibacterial activity against a range of bacteria. caymanchem.com Specifically, it has been reported to be active against Staphylococcus aureus and Pseudomonas aeruginosa. caymanchem.com In a disc assay, this compound demonstrated activity against a panel of 21 bacteria when used at a concentration of 100 µg per disc. caymanchem.com

Antifungal Activity (e.g., against Candida albicans)

This compound also possesses antifungal properties. caymanchem.comnih.gov It has been found to be active against a panel of 13 fungi at a concentration of 20 µg/ml. caymanchem.com Candida albicans is among the fungal species against which this compound or related compounds have shown activity. ebi.ac.ukresearchgate.netnih.govacademicjournals.orgnih.govnih.gov

Investigation of Antimicrobial Mechanisms of Action

While specific detailed mechanisms of action for this compound's antimicrobial effects are still under investigation, some insights can be drawn from studies on similar antimicrobial compounds. For instance, some antimicrobial agents exert their effects by disrupting microbial cell membranes, leading to increased permeability and cell death. nih.govmdpi.com Others may interfere with essential cellular processes such as macromolecular biosynthesis pathways. nih.gov The epoxide group present in this compound's structure has been suggested to potentially alkylate DNA or sulfhydryl groups of proteins, which could contribute to its biological activities. mdpi.com

Antineoplastic and Cytotoxic Effects

This compound and its derivatives have demonstrated antineoplastic and cytotoxic effects against various cancer cell lines. ebi.ac.ukmdpi.comnih.govdocumentsdelivered.comnih.govtandfonline.comrsc.orgdntb.gov.uaontosight.ai These effects include the inhibition of cancer cell proliferation and the induction of apoptosis. mdpi.comontosight.aifrontiersin.orgjmb.or.kraging-us.comoncotarget.com

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

This compound has been shown to inhibit the proliferation of cancer cells. mdpi.comontosight.aijmb.or.kr Induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects, and this has been suggested as a potential mechanism for this compound or related compounds. mdpi.comontosight.aifrontiersin.orgjmb.or.kraging-us.comoncotarget.com Deregulation of apoptosis is a hallmark of cancer, and compounds that can restore or induce this process are of significant interest in cancer therapy. frontiersin.orgaging-us.com

Cytotoxic Activity against Specific Human Cancer Cell Lines (e.g., glioblastoma, liver cancer)

This compound and its derivatives have exhibited cytotoxic activity against specific human cancer cell lines. ebi.ac.ukmdpi.comnih.govrsc.orgmdpi.comresearchgate.netoncotarget.com For example, this compound itself has shown broad-spectrum cytotoxic activities against 16 cancer cell lines with IC50 values ranging from 2.54 to 9.79 μM. mdpi.com

Derivatives of this compound, such as the ochrazepines (circumdatin-aspyrone conjugates), have also been evaluated for their cytotoxic effects. ebi.ac.ukmdpi.comnih.govrsc.org Ochrazepine A exhibited cytotoxic activity against numerous human cancer cell lines. rsc.org Ochrazepines B and D selectively inhibited the human glioblastoma U251 cell line, while ochrazepine C was active against human rhabdomyoma A673, human glioblastoma U87, and human liver cancer Hep3B cell lines, with IC50 values ranging from 2.5 to 11.3 μM. ebi.ac.ukmdpi.comnih.govrsc.org The conjugation of this compound with 2-hydroxycircumdatin C enhanced inhibitory effects on glioblastoma cell lines U87 and U251. mdpi.com

The following table summarizes some of the cytotoxic activities of this compound and its derivatives against specific cancer cell lines mentioned in the search results:

Elucidation of Molecular Pathways Underlying Anticancer Activity

Research into the anticancer activity of this compound and its derivatives is ongoing. While specific molecular pathways for this compound itself are not extensively detailed in the provided information, studies on related compounds and natural products offer insights into potential mechanisms. Natural products and their derivatives are known to modulate various signaling pathways involved in cancer progression, including cell death pathways (apoptosis and autophagy) and embryonic developmental pathways (Notch, Wnt, and Hedgehog pathways). qu.edu.qa Aberrations in pathways such as the cell cycle pathway, PI3K/Akt, and Ras/MAP-Kinase are frequently observed in cancer. qu.edu.qa Some terpenoids, a class of natural products, exert anticancer effects by inducing cell cycle arrest, inhibiting differentiation, and activating apoptosis. nih.gov They can also inhibit angiogenesis and metastasis by modulating intracellular signaling pathways. nih.gov

Circumdatin-aspyrone conjugates, formed from 2-hydroxycircumdatin C and this compound, have shown cytotoxic activity against human cancer cell lines, including glioblastoma (U87 and U251) and liver cancer (Hep3B) cells. mdpi.com Notably, some of these conjugates exhibited selective cytotoxicity towards cancer cells with low toxicity to normal human cells. mdpi.com Different configurations of the conjugates showed varying activity against glioblastoma cell lines with different phenotypes. mdpi.com For example, conjugates with an 8'S-configuration displayed activity against U87 cells, while those with an 8'R-configuration were active against U251 cells. mdpi.com

Nematicidal Activity and Potential against Plant Pathogens

This compound has demonstrated effective nematicidal activity. nih.govcaymanchem.com It was originally isolated as a nematicidal compound from Aspergillus melleus. oup.comznaturforsch.com this compound is nematocidal against Pratylenchus penetrans at concentrations ranging from 10 to 1,000 mg/L. caymanchem.com

Studies on other fungal metabolites have also explored their nematicidal potential against plant-parasitic nematodes, such as the pine wood nematode Bursaphelenchus xylophilus and the root-lesion nematode Pratylenchus penetrans. oup.comznaturforsch.comresearchgate.net These investigations highlight the ongoing search for effective and environmentally safer nematicides from natural sources. znaturforsch.com For instance, fumiquinones A and B, also produced by Aspergillus fumigatus, showed nematicidal activity against B. xylophilus and P. penetrans. oup.com However, they showed no activity against Caenorhabditis elegans. oup.com Similarly, 5-hydroxymethyl-2-furoic acid, isolated from Aspergillus sp., exhibited nematicidal activity against B. xylophilus and C. elegans but not P. penetrans. researchgate.net

The following table summarizes some reported nematicidal activities:

| Compound | Origin | Target Nematode(s) | Activity | Reference |

| This compound | Aspergillus melleus | Pratylenchus penetrans | Nematocidal (10-1000 mg/L) | caymanchem.com |

| Fumiquinone A | Aspergillus fumigatus | Bursaphelenchus xylophilus, Pratylenchus penetrans | Effective nematicidal | oup.com |

| Fumiquinone B | Aspergillus fumigatus | Bursaphelenchus xylophilus | Effective nematicidal | oup.com |

| 5-Hydroxymethyl-2-furoic acid | Aspergillus sp. | Bursaphelenchus xylophilus, Caenorhabditis elegans | Effective nematicidal | researchgate.net |

Antioxidant Properties and Associated Mechanisms

Compounds with structures similar to this compound derivatives, such as 9-chloro-8-hydroxy-8,9-deoxythis compound, have been studied for their antioxidant activities. ontosight.ai The presence of a hydroxy group can contribute to antioxidant properties by facilitating the scavenging of free radicals. ontosight.ai

Antioxidant mechanisms generally involve scavenging free radicals, increasing levels of antioxidant enzymes, chelating metal ions, and modulating antioxidant signaling pathways. mdpi.com Two primary mechanisms of microbial probiotics' antioxidant action are the direct inactivation of reactive species through enzymatic and non-enzymatic activities. mdpi.com Antioxidants can be classified as chain-breaking or primary antioxidants, which react with radicals, or preventing or secondary antioxidants, which decelerate autoxidation. mdpi.com

While direct studies on this compound's specific antioxidant mechanisms are not detailed, the general mechanisms of antioxidants from natural sources, including fungal metabolites, involve scavenging reactive oxygen species (ROS) and protecting against oxidative damage. frontiersin.orgexplorationpub.com

Other Reported Biological Activities (e.g., Anti-inflammatory Potential of Related Compounds)

This compound is reported to have diverse biological activities, including antibacterial and antifungal properties. nih.govcaymanchem.com It is active against a panel of 13 fungi at a concentration of 20 µg/ml and a panel of 21 bacteria at a concentration of 100 µg per disc. caymanchem.com

While the anti-inflammatory potential of this compound itself is not explicitly detailed in the provided text, research on related compounds offers insights. Dihydrothis compound, a synthetic derivative of this compound, has been investigated for potential therapeutic applications, including anti-inflammatory activity. ontosight.ai Studies suggest that dihydrothis compound can modulate key signaling pathways involved in inflammation. ontosight.ai

Asperjinone, a natural product containing a maleic anhydride (B1165640) core and related to this compound, has shown significant anti-inflammatory activity. nih.govnih.gov Synthetic asperjinone demonstrated superior anti-inflammatory activity compared to a positive drug control (indomethacin) in renal proximal tubular epithelial cells under LPS-induced inflammation conditions. nih.govnih.gov Asperjinone suppressed the gene expression of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. nih.govnih.gov Furthermore, it inhibited downstream signaling of inflammation by significantly reducing iNOS and COX-2 gene expression and total NO production. nih.govnih.gov This suggests that asperjinone, a compound structurally related to this compound, holds potential as an anti-inflammatory agent. nih.govnih.gov

Compounds with structures similar to 9-chloro-8-hydroxy-8,9-deoxythis compound have also been studied for anti-inflammatory activities. ontosight.ai

Structure Activity Relationship Sar Studies of Aspyrone and Its Derivatives

Identification of Key Pharmacophores and Structural Motifs Governing Biological Activity

Identifying the key pharmacophores and structural motifs within aspyrone is the initial step in understanding its biological activity. A pharmacophore represents the ensemble of steric and electronic features necessary for optimal supramolecular interactions with a specific biological target. dovepress.com Structural motifs are conserved regions within a molecule or protein that are often associated with particular functions or interactions. ubc.cabiorxiv.org

For this compound, its biological activities, such as nematicidal, antibacterial, and antifungal effects, are likely mediated by specific interactions with biological macromolecules. nih.gov While detailed studies specifically on this compound's pharmacophores are not extensively documented in the provided search results, general principles of SAR suggest that certain functional groups and their spatial arrangement within the this compound structure are critical. The 2-pyranone ring, the hydroxyl group at position 5, the methyl group at position 6, and the epoxide ring at position 3 are all potential contributors to its biological profile. nih.gov The stereochemistry of these groups, particularly at positions 4, 5, 7, and 8 as indicated by the stereochemical descriptors in its chemical name ((5S,6R)-5-hydroxy-6-methyl-3-[(2S,3S)-3-methyloxiran-2-yl]-5,6-dihydro-2H-pyran-2-one), is also likely to play a significant role in defining the precise three-dimensional arrangement of these pharmacophoric features and thus influencing binding to chiral biological targets. nih.govuni.lu

Design and Synthesis of this compound Analogs for Enhanced Bioactivity and Specificity

The insights gained from SAR studies guide the rational design and synthesis of this compound analogs with potentially enhanced bioactivity and improved specificity. gardp.org By understanding which parts of the molecule are crucial for activity and how modifications affect this activity, chemists can design new molecules with desired properties.

The synthesis of this compound itself involves complex polyketide biosynthesis in Aspergillus melleus. nih.govgrafiati.com The design of analogs would likely involve synthetic organic chemistry approaches to introduce specific modifications at the key positions identified by SAR. This could include, for example, the synthesis of derivatives with different substituents on the pyranone ring, modifications of the epoxide, or variations in the side chain.

The goal of designing analogs is often to:

Increase potency against a specific target.

Improve selectivity for one target over others, potentially reducing off-target effects.

Alter pharmacokinetic properties (though this falls outside the strict scope of the requested content).

Examples from other areas of research, such as the design of inhibitors for enzymes like aspartate transcarbamoylase or acetyl-CoA carboxylases, illustrate how structure-based and ligand-based design principles, informed by SAR, are used to synthesize novel compounds with targeted biological activities. nih.govnih.gov

Computational and In Silico Approaches in SAR Elucidation and Predictive Modeling

Computational and in silico methods play an increasingly important role in modern SAR studies and drug discovery. researchgate.netnih.govmdpi.com These approaches can complement experimental studies by providing insights into molecular interactions, predicting the activity of new compounds, and guiding the design of analog libraries. researchgate.netnih.govmdpi.com

Key computational approaches relevant to this compound SAR include:

Molecular Docking: This technique predicts the preferred orientation (binding mode) of a small molecule (ligand, e.g., this compound or its analog) when bound to a biological target (e.g., a protein). nih.gov By analyzing the predicted binding poses and interaction energies, researchers can understand how different parts of this compound interact with the target site and how modifications might affect these interactions.

Pharmacophore Modeling: As mentioned earlier, pharmacophore models can be built based on the structure of active compounds (ligand-based) or the structure of the target binding site (structure-based). dovepress.comnih.govdovepress.com These models represent the essential features required for binding and can be used to screen large databases of compounds to identify potential new active molecules or to guide the design of analogs. nih.govnih.gov3ds.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models use mathematical relationships to correlate structural descriptors of a series of compounds with their biological activity. researchgate.net By building a QSAR model for this compound derivatives, it might be possible to predict the activity of new, unsynthesized analogs based solely on their chemical structure.

Molecular Dynamics Simulations: These simulations can provide insights into the flexibility of this compound and its target, as well as the dynamics of their interaction.

Computational methods can aid in identifying key structural features, understanding the impact of substitutions and stereochemistry, and prioritizing the synthesis of the most promising analogs. frontiersin.org Predictive modeling, often employing machine learning techniques, can be used to build models that predict the biological activity of compounds based on their structural features, accelerating the discovery process. researchgate.netmdpi.comfrontiersin.org

Here is a representation of potential data that might be generated in SAR studies, presented as a markdown table:

| Compound | Structural Modification | Biological Activity (e.g., IC50 µM) | Notes |

| This compound | Parent Compound | X | Baseline activity |

| Analog 1 | Modification A | Y | Impact of Modification A |

| Analog 2 | Modification B | Z | Impact of Modification B |

| Analog 3 | Stereoisomer of this compound | W | Impact of Stereochemistry |

Another table could illustrate the potential pharmacophoric features of this compound:

| Pharmacophore Feature | Proposed Location in this compound Structure | Potential Role in Activity |

| Hydrogen Bond Acceptor | Ring Oxygen, Hydroxyl Oxygen, Epoxide Oxygen | Interaction with hydrogen bond donors on target |

| Hydrogen Bond Donor | Hydroxyl Hydrogen | Interaction with hydrogen bond acceptors on target |

| Hydrophobic Group | Methyl group, portions of the ring system | Hydrophobic interactions with target pocket |

| Ring Aromatic/Lactone | 2-pyranone ring | Pi-stacking or other ring interactions |

| Epoxide Ring | Epoxide moiety | Potential for covalent interaction or specific binding |

Preclinical Research and Therapeutic Potential of Aspyrone Derived Compounds

In Vitro and In Vivo Efficacy Assessments of Aspyrone and its Derivatives

Preclinical studies have explored the biological activities of this compound and its derivatives through both in vitro and in vivo assessments. This compound itself has demonstrated nematicidal, antibacterial, and antifungal properties in vitro nih.govresearchgate.net. Derivatives such as chlorohydroaspyrones A and B, isolated from the marine-derived fungus Exophiala sp., have shown antibacterial activity against Staphylococcus aureus, including methicillin-resistant and multidrug-resistant strains nih.govmdpi.comacs.orgresearchgate.net.

Cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines in vitro. For instance, asperochratides, a group of C9 polyketides related to this compound, isolated from deep-sea-derived Aspergillus ochraceus, have exhibited significant cytotoxic effects on the BV-2 cell line frontiersin.orgresearchgate.netnih.govdoi.org. Ochrazepines, identified as circumdatin–this compound conjugates from coral-associated Aspergillus ochraceus, have displayed cytotoxic activity against numerous human cancer cell lines, with some showing selective cytotoxicity against specific lines such as human glioblastoma U251 or a panel including human rhabdomyoma A673, human glioblastoma U87, and human liver cancer Hep3B rsc.orgmdpi.commdpi.com.

While in vitro studies provide initial evidence of biological activity, in vivo assessments are crucial for understanding the potential therapeutic utility in a living system. Some preclinical studies have included in vivo evaluations, such as assessing efficacy in animal models of infection or cancer nih.govmdpi.comresearchgate.netrsc.org. For example, some marine microbial compounds, including this compound derivatives, have been investigated for in vivo efficacy in models of systemic Staphylococcus aureus infection or against multi-drug resistant human tumor cell lines in animal models nih.govmdpi.comresearchgate.net.

Data from in vitro cytotoxicity studies on select this compound derivatives are summarized below:

| Compound Name | Source Organism | Cell Line Tested | Activity/Effect | Relevant Snippet(s) |

| Chlorohydroaspyrones A & B | Exophiala sp. (marine) | Staphylococcus aureus | Antibacterial (including MDR strains) | nih.govmdpi.comacs.orgresearchgate.net |

| Aspirochratides (e.g., 207-210) | Aspergillus ochraceus (deep-sea) | BV-2 | Cytotoxic (Inhibition rates 50.29% - 72.81%) | frontiersin.orgresearchgate.netnih.govdoi.org |

| Ochrazepine A (78) | Aspergillus ochraceus (coral-associated) | Numerous human cancer lines | Cytotoxic | rsc.orgmdpi.commdpi.com |

| Ochrazepines B (79) & D (81) | Aspergillus ochraceus (coral-associated) | U251 | Selective cytotoxic | rsc.orgmdpi.commdpi.com |

| Ochrazepine C (80) | Aspergillus ochraceus (coral-associated) | A673, U87, Hep3B | Active | rsc.orgmdpi.commdpi.com |

Identification and Validation of Molecular Targets in Disease Models

Understanding the molecular targets of this compound and its derivatives is critical for elucidating their mechanisms of action and advancing their therapeutic potential ontosight.aiontosight.aiontosight.ai. While specific molecular targets for this compound itself are not extensively detailed in the provided snippets, research on related compounds and the general strategies in drug discovery involving natural products shed light on this aspect.

Studies on dihydrothis compound, a synthetic derivative, have focused on its potential to modulate key signaling pathways involved in inflammation and cell proliferation, suggesting that it may interact with enzymes involved in these processes ontosight.ai. The potential mechanism of action for some this compound derivatives with antibacterial activity is suggested to involve membrane damage in pathogenic microbes frontiersin.org.

In the broader context of drug development from natural products, including fungal metabolites, the identification and validation of molecular targets often involve various experimental and computational approaches, such as molecular docking and simulation studies, to predict interactions with potential biological targets like enzymes, receptors, or other proteins involved in disease pathways ontosight.airesearchgate.netontosight.ainaturalproducts.net. Research into this compound-related compounds with anticancer properties also implies interaction with molecular pathways regulating cell growth and apoptosis ontosight.airesearchgate.net.

The focus on identifying lead compounds with activity against specific cell lines or pathogens in preclinical studies is inherently linked to the goal of ultimately identifying the molecular players that these compounds interact with to exert their effects japsonline.comfrontiersin.orgnih.govmdpi.com.

Development of this compound-Based Therapeutic Leads and Novel Chemical Entities

The structural diversity and biological activities observed in this compound and its derivatives make them promising starting points for the development of therapeutic leads and novel chemical entities nih.govontosight.ainih.govontosight.aimdpi.comrsc.orgjapsonline.comfrontiersin.orgresearchgate.netdoi.orgontosight.ainih.govresearchgate.netontosight.aijapsonline.comnih.gov. Marine-derived fungi, in particular, have proven to be a rich source of this compound derivatives with potential pharmaceutical applications, including antibacterial and anticancer agents nih.govmdpi.comrsc.orgjapsonline.comfrontiersin.orgresearchgate.netnih.govresearchgate.net.

The discovery of new this compound derivatives from underexplored environments, such as the deep sea, continues to yield compounds with interesting bioactivities frontiersin.orgresearchgate.netnih.govdoi.orgnih.gov. These newly isolated compounds, structurally related to the this compound skeleton, are being evaluated for various activities, including cytotoxicity, antimicrobial effects, and anti-inflammatory properties researchgate.netnih.govdoi.org.

The development process involves the isolation and structural elucidation of these natural products, followed by the evaluation of their biological activities in vitro and in vivo ontosight.airesearchgate.netontosight.ai. Compounds showing promising activity can then serve as lead molecules for further optimization through medicinal chemistry, aiming to enhance efficacy, selectivity, and pharmacokinetic properties ontosight.ainih.govnih.gov. Strategies such as chemical modification and the synthesis of analogs are employed to explore the structure-activity relationships and develop more potent and targeted therapeutic candidates ontosight.ainih.gov. The potential for developing this compound-based compounds as novel antibacterial and antibiofilm agents from sponge-associated fungi has also been highlighted japsonline.com.

The ongoing exploration of fungal metabolites, including this compound derivatives, through techniques such as co-cultivation and metabolomics, further contributes to the discovery of novel chemical entities with therapeutic potential researchgate.netnih.govmdpi.com.

Challenges and Strategies in Translating this compound Research to Clinical Applications

Translating preclinical research on this compound and its derivatives into clinical applications faces several challenges. One significant challenge in working with natural products from microbial sources is the complexity of crude extracts, which requires extensive purification and characterization to isolate individual bioactive compounds nih.gov. Furthermore, the production of these metabolites can be challenging, as the associated biosynthetic pathways may not be active under standard laboratory conditions, necessitating techniques like metabolic and genetic engineering or optimized culture conditions to improve yields researchgate.netmdpi.com.

Another challenge lies in fully elucidating the mechanisms of action and identifying specific molecular targets for these compounds ontosight.aiontosight.aiontosight.aiontosight.ai. While some studies suggest potential targets or pathways, detailed understanding is often required for rational drug design and development.

Translating in vitro efficacy to in vivo success is a common hurdle in drug development. Compounds that show potent activity in cell-based assays may not exhibit similar efficacy in complex in vivo models due to factors such as bioavailability, metabolism, and distribution researchgate.net. The lack of efficacy observed in previous clinical trials for some compounds, even with promising in vitro data, underscores this challenge researchgate.net.

Strategies to address these challenges include the development of advanced analytical tools for metabolomics studies to better characterize complex extracts, the application of computational methods like molecular docking to predict targets, and the use of various in vivo disease models to assess efficacy in a more physiologically relevant context ontosight.aiontosight.aiontosight.ainih.gov. Additionally, exploring combination therapies with existing treatments is a strategy to potentially enhance the efficacy of this compound-based compounds nih.govmdpi.comontosight.ai. Continued bioprospecting in diverse environments, coupled with advanced isolation and characterization techniques, remains crucial for discovering novel and potent this compound derivatives japsonline.comfrontiersin.orgresearchgate.netdoi.orgnih.govresearchgate.net.

Advanced Analytical Methodologies in Aspyrone Research

Chromatographic Techniques for Isolation, Purification, and Analysis (e.g., HPLC-MS)

Chromatographic techniques are fundamental in the research of natural products like aspyrone, which are often isolated from complex biological matrices such as fungal extracts. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of compounds in liquid samples. iipseries.orgfrontiersin.org Its versatility and high resolution make it suitable for analyzing complex mixtures. iipseries.org

For this compound research, HPLC is frequently coupled with Mass Spectrometry (MS), forming HPLC-MS (or LC-MS). This hyphenated technique combines the separation power of HPLC with the mass analysis capabilities of MS, providing both chromatographic retention data and mass-to-charge ratio information for the separated components. chemyx.com This is particularly valuable for identifying and confirming the identity of isolated compounds and for analyzing complex chemical profiles. chemyx.com Preparative HPLC is employed to obtain larger quantities of pure this compound for further structural or biological studies. iipseries.orgnih.gov The optimization of chromatographic conditions, including stationary phase, mobile phase composition, temperature, and gradient elution, is crucial for achieving efficient separation and purification of this compound from co-occurring metabolites. iipseries.orgchromatographyonline.com

Spectroscopic Methods for Comprehensive Structural Characterization (e.g., NMR, X-ray Crystallography, High-Resolution Mass Spectrometry)

Comprehensive structural characterization of this compound relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of molecules in solution, providing detailed information about the chemical environment and connectivity of atoms. creative-biostructure.comnih.gov Both 1D and 2D NMR experiments (such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC) are essential for assigning resonances and elucidating the complete structure of this compound.

X-ray Crystallography provides atomic-resolution three-dimensional structural information by analyzing the diffraction pattern of X-rays from a single crystal of the compound. creative-biostructure.comcreative-proteomics.com This technique is particularly valuable for confirming the absolute configuration of chiral centers within the this compound molecule, which is crucial for understanding its biological activity. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS), often coupled with chromatography (e.g., LC-HRMS), provides accurate mass measurements that allow for the determination of the elemental composition of this compound and its derivatives. theses.fr This is vital for confirming the molecular formula and identifying fragments that provide clues about the molecule's structure. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) are commonly used in natural product research for this purpose. researchgate.net

The integration of data from these spectroscopic methods provides a robust approach for the unequivocal structural elucidation of this compound and any novel related compounds isolated from producing organisms.

Metabolomics and Chemotaxonomic Approaches for Profiling this compound and Co-Metabolites in Producing Organisms

Metabolomics involves the comprehensive study of all metabolites within a biological system. mdpi.com In the context of this compound research, metabolomics approaches are used to profile the complete set of secondary metabolites produced by Aspergillus species, including this compound and its co-metabolites. researchgate.netpensoft.net This provides insights into the metabolic diversity of different strains and the environmental conditions that influence metabolite production. mdpi.com

Techniques such as LC-HRMS and NMR are central to metabolomic studies, enabling the identification and relative quantification of numerous compounds in a single analysis. researchgate.netresearchgate.net Multivariate data analysis is often employed to process the complex datasets generated, allowing for the differentiation of metabolic profiles based on factors such as fungal species, growth conditions, or genetic modifications. researchgate.netresearchgate.net

Chemotaxonomy utilizes the chemical composition of organisms as a tool for classification and identification. nih.gov By analyzing the profile of secondary metabolites, including this compound and related compounds, researchers can gain insights into the taxonomic relationships between different fungal strains or species. nih.gov The presence or absence of specific metabolites, or variations in their relative abundance, can serve as chemical markers for chemotaxonomic differentiation. nih.gov Metabolomics, therefore, provides a powerful platform for chemotaxonomic investigations of this compound-producing fungi. researchgate.net

Integration of Advanced Computational Chemistry in Elucidating Mechanisms and SAR

Advanced computational chemistry plays an increasingly important role in complementing experimental studies of this compound. ontosight.ai Computational methods, such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations, can provide theoretical insights into the structure, reactivity, and properties of this compound. ijrpr.comescholarship.org

These techniques are valuable for elucidating reaction mechanisms involved in the biosynthesis or degradation of this compound. escholarship.orgchemrxiv.org They can also be used to predict how this compound interacts with potential biological targets, aiding in the understanding of its mechanism of action at a molecular level. ontosight.ai

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of compounds with their biological activity. ijrpr.comnih.gov Computational chemistry can support SAR studies by predicting molecular properties, analyzing binding affinities to target molecules, and exploring the effects of structural modifications on activity. ontosight.aiijrpr.comnih.gov This can guide the design of new this compound derivatives with potentially improved properties. nih.gov The integration of computational and experimental approaches provides a more comprehensive understanding of this compound's chemical behavior and biological function. ontosight.ai

Future Research Directions and Emerging Avenues for Aspyrone Studies

Exploration of Biosynthetic Pathway Engineering for Enhanced Production and Diversification

Aspyrone is a polyketide, and its biosynthesis involves polyketide synthases (PKSs). nih.govsemanticscholar.orgdtu.dkmdpi.com Understanding the enzymatic steps and genetic regulation of the this compound biosynthetic pathway is crucial for optimizing its production. Future research aims to elucidate the complete pathway, identify the key enzymes involved, and understand the regulatory mechanisms that control their activity. dtu.dk

Biosynthetic pathway engineering offers a powerful approach to enhance this compound yields and create novel this compound derivatives. dtu.dk This involves manipulating the genes encoding the biosynthetic enzymes in the host organism, such as Aspergillus melleus. Strategies could include overexpression of pathway genes, optimization of fermentation conditions, or introduction of genes from other organisms to create hybrid pathways. dtu.dknih.gov Additionally, understanding rare biosynthetic mechanisms, such as the Favorskii-type rearrangement observed in this compound biosynthesis, can provide insights for engineering efforts aimed at structural diversification. mdpi.com

Engineering approaches can also focus on diverting metabolic flux towards this compound production and away from competing pathways. By characterizing the enzymes and genetic basis of secondary metabolite production in fungi, researchers can gain the knowledge needed to rationally design and implement synthetic pathways for producing natural and novel compounds. dtu.dk

Rational Design and Synthesis of Next-Generation this compound Analogs with Improved Pharmacological Profiles

The diverse biological activities of this compound suggest its potential as a lead compound for developing new therapeutic or agrochemical agents. nih.gov Rational design and synthesis of this compound analogs involve modifying the chemical structure of this compound to improve its potency, selectivity, stability, or pharmacokinetic properties. ontosight.ainih.gov

Synthetic strategies may involve total synthesis or semi-synthesis, utilizing known chemical reactions to build or modify the this compound core structure. researchgate.net The goal is to create next-generation analogs with enhanced pharmacological profiles, potentially leading to compounds with increased efficacy against specific targets, reduced off-target effects, or improved bioavailability.

Comprehensive Preclinical Pharmacological Profiling and Toxicological Assessments

Before any compound can be considered for clinical or widespread application, it must undergo rigorous preclinical evaluation to assess its pharmacological activities and potential toxicities. medwinpublishers.comfrontiersin.orgresearchgate.net For this compound and its analogs, this involves a comprehensive battery of in vitro and in vivo studies. researchgate.netnih.govinnoserlaboratories.com

Pharmacological profiling will aim to precisely characterize the mechanisms of action underlying this compound's observed activities (nematicidal, antibacterial, antifungal). nih.govnih.gov This includes identifying specific molecular targets, determining dose-response relationships, and evaluating efficacy in relevant disease or pest models. innoserlaboratories.com Studies may investigate its effects on key signaling pathways involved in inflammation or cell proliferation, as has been explored for dihydrothis compound. ontosight.ai

Toxicological assessments are critical to identify any potential adverse effects. medwinpublishers.comfrontiersin.orgresearchgate.netdrugtargetreview.com These studies, often conducted in animal models, evaluate acute and chronic toxicity, assess potential for organ damage, and investigate effects on various physiological systems. medwinpublishers.comfrontiersin.orgnih.gov Adherence to Good Laboratory Practice (GLP) and utilization of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), are essential for obtaining reliable toxicological data. drugtargetreview.com The goal is to establish a safety profile and determine safe exposure levels for potential future applications. medwinpublishers.comresearchgate.net

Investigation of this compound's Role in Ecological Interactions and Microbial Communication

This compound is a fungal metabolite, suggesting it may play a role in the ecological interactions of the producing organism, such as Aspergillus melleus. nih.gov Future research can explore the function of this compound in the natural environment, including its potential involvement in microbial competition, symbiosis, or communication. nih.govoregonstate.edusemanticscholar.org

Studies could investigate how this compound production affects the growth and behavior of other microorganisms in the same niche. nih.govsemanticscholar.org This might involve examining its allelopathic effects on competing fungi or bacteria or its role as a signaling molecule in microbial communities. nih.govsemanticscholar.orgnih.gov Understanding these ecological roles can provide insights into the evolutionary pressures that led to this compound biosynthesis and potentially uncover new applications related to microbiome modulation or biological control.

Research may also explore the environmental factors that influence this compound production by fungi and how these factors impact microbial communities. oregonstate.edu This could involve studying the interactions between this compound-producing fungi and plants or other organisms in their shared habitat.

Application of Integrated Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) for Discovery and Development

Integrated omics technologies offer powerful tools for a holistic understanding of this compound biology, from the genetic level to the functional output. humanspecificresearch.orguninet.eduepiskin.comnih.govresearchgate.net Genomics, transcriptomics, proteomics, and metabolomics can be applied to gain comprehensive insights into this compound biosynthesis, regulation, and biological effects. humanspecificresearch.orguninet.edunih.govresearchgate.net

Genomic studies can involve sequencing the genome of this compound-producing fungi to identify the gene cluster responsible for its biosynthesis and uncover regulatory elements. nih.gov Transcriptomics can reveal how the expression of these genes changes under different environmental conditions or during different growth phases, providing clues about the regulation of this compound production. nih.govresearchgate.net

Proteomics can be used to identify and quantify the enzymes involved in the biosynthetic pathway and study their interactions and modifications. nih.govresearchgate.net Metabolomics, which involves the comprehensive analysis of metabolites, can provide a snapshot of the metabolic state of the organism and help identify intermediates in the this compound pathway or related compounds. humanspecificresearch.orguninet.edunih.govresearchgate.net

Integrating data from these different omics layers can provide a systems-level understanding of this compound biology, facilitating the identification of new targets for pathway engineering, the discovery of novel this compound-like compounds, and the elucidation of the complex mechanisms underlying its biological activities. uninet.edunih.gov These technologies can also aid in the identification of biomarkers related to this compound production or its effects on biological systems. uninet.eduresearchgate.net

Q & A

Q. What protocols ensure reproducibility in this compound isolation and bioactivity testing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.